Bis(pentane-2,4-dionato-O,O')titanium Bis(pentane-2,4-dionato-O,O')titanium
Brand Name: Vulcanchem
CAS No.: 20492-39-1
VCID: VC8397230
InChI: InChI=1S/2C5H8O2.Ti/c2*1-4(6)3-5(2)7;/h2*3,6H,1-2H3;/q;;+2/p-2/b2*4-3-;
SMILES: CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].[Ti+2]
Molecular Formula: C10H14O4Ti
Molecular Weight: 246.08 g/mol

Bis(pentane-2,4-dionato-O,O')titanium

CAS No.: 20492-39-1

Cat. No.: VC8397230

Molecular Formula: C10H14O4Ti

Molecular Weight: 246.08 g/mol

* For research use only. Not for human or veterinary use.

Bis(pentane-2,4-dionato-O,O')titanium - 20492-39-1

Specification

CAS No. 20492-39-1
Molecular Formula C10H14O4Ti
Molecular Weight 246.08 g/mol
IUPAC Name (Z)-4-oxopent-2-en-2-olate;titanium(2+)
Standard InChI InChI=1S/2C5H8O2.Ti/c2*1-4(6)3-5(2)7;/h2*3,6H,1-2H3;/q;;+2/p-2/b2*4-3-;
Standard InChI Key CYZYWAWVVRASBQ-FDGPNNRMSA-L
Isomeric SMILES C/C(=C/C(=O)C)/[O-].C/C(=C/C(=O)C)/[O-].[Ti+2]
SMILES CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].[Ti+2]
Canonical SMILES CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].[Ti+2]

Introduction

Bis(pentane-2,4-dionato-O,O')titanium is an organometallic compound that features a titanium center coordinated with two pentane-2,4-dionato (also known as acetylacetonato) ligands. This compound is of interest in various fields, including catalysis and material science, due to its unique coordination structure.

Synthesis and Preparation

The synthesis of Bis(pentane-2,4-dionato-O,O')titanium typically involves the reaction of titanium tetrachloride with pentane-2,4-dione (acetylacetone) in the presence of a base to neutralize the hydrochloric acid formed during the reaction. The specific conditions, such as solvent choice and temperature, can influence the yield and purity of the product.

Material Science Applications

In material science, titanium compounds are often used in the synthesis of metal-organic frameworks (MOFs) or as precursors for titanium dioxide (TiO2) nanoparticles. Bis(pentane-2,4-dionato-O,O')titanium could potentially serve as a precursor for such applications due to its stable coordination structure.

Comparison with Similar Compounds

CompoundStructureUnique Features
Bis(pentane-2,4-dionato-O,O')titaniumContains only diketone ligandsNo alkoxide functionality
Bis(2-ethylhexan-1-olato)bis(pentane-2,4-dionato-O,O')titaniumCombines alkoxide and diketone ligandsEnhanced reactivity due to dual ligand system
Titanium Tetrakis(2-Ethylhexan-1-Olato)Contains only alkoxide ligandsSimpler structure without diketone functionality

Dynamic Nuclear Magnetic Resonance (NMR) Studies

Dynamic NMR studies have been conducted on similar titanium complexes to understand their dynamic behavior, including metal-centered rearrangements and ligand exchange processes. These studies provide insights into the molecular dynamics and potential applications of such compounds in catalysis and material synthesis.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator